molecular formula C12H10FNO2 B3095128 6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol CAS No. 1261912-29-1

6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol

Cat. No. B3095128
CAS RN: 1261912-29-1
M. Wt: 219.21 g/mol
InChI Key: DMGCMSALYJQEQK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of “6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol” would depend on its molecular structure. Based on similar compounds, it may belong to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Scientific Research Applications

Synthesis and Biological Activities

  • Pyrimidine derivatives, including those related to 6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol, are synthesized for their potential anti-inflammatory and analgesic activities. Such compounds are evaluated using various biological screening methods, highlighting their relevance in medicinal chemistry (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Anticancer Research

  • Novel nicotinonitrile derivatives, which are structurally related to this compound, have been studied for their antiproliferative activities. These compounds exhibit strong antiproliferative activity and induce apoptosis, particularly in cancer cell lines, highlighting their potential as anticancer agents (M. El-Hashash et al., 2019).

Food Chemistry

  • The formation of compounds like 6-(hydroxymethyl)pyridin-3-ol, which is closely related to this compound, has been investigated in the context of food chemistry. This research explores the pathways of formation of pyridin-3-ols in foods, especially under conditions of thermal heating and the presence of ammonia (F. Hidalgo, Cristina M Lavado-Tena, & R. Zamora, 2020).

Photodecarboxylation Properties in Zinc Photocages

  • Derivatives of meta-nitrophenylacetic acid, which include methoxy and fluoro variants, have been studied for their photodecarboxylation properties in zinc photocages. This research is significant in the development of new tools for biological applications, where the performance of such compounds in photocaging is of prime importance (A. Shigemoto et al., 2021).

properties

IUPAC Name

6-(2-fluoro-4-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-9-3-4-10(11(13)6-9)12-5-2-8(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGCMSALYJQEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692566
Record name 6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261912-29-1
Record name 3-Pyridinol, 6-(2-fluoro-4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261912-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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